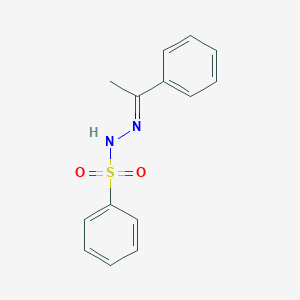

N'-(1-phenylethylidene)benzenesulfonohydrazide

Übersicht

Beschreibung

N’-(1-phenylethylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14N2O2S. It is known for its unique structure, which includes a sulfonohydrazide group attached to a phenylethylidene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(1-phenylethylidene)benzenesulfonohydrazide can be synthesized through a one-pot reaction involving sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. This method is considered eco-friendly and efficient, providing moderate to good yields with a wide tolerance of functional groups .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-phenylethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonohydrazide group into other functional groups.

Reduction: Reducing agents can be used to modify the sulfonohydrazide group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

N'-(1-phenylethylidene)benzenesulfonohydrazide has been examined for its antimicrobial properties. Hydrazone derivatives, including this compound, have shown significant antibacterial and antifungal activities. For example, studies indicate that certain hydrazones can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .

Anticancer Properties

Research has explored the anticancer potential of hydrazone derivatives. This compound may exhibit cytotoxic effects on cancer cell lines, contributing to the development of new cancer treatments. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, highlighting their significance in oncology research .

Anti-inflammatory Effects

The compound's structural features may confer anti-inflammatory properties. Hydrazones are known to modulate inflammatory pathways, and preliminary studies suggest that this compound could reduce inflammation markers in biological assays .

Analytical Chemistry Applications

Reagents in Analytical Chemistry

this compound can serve as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis. This property is exploited in the determination of trace metals in environmental samples .

Chromatographic Applications

The compound has been utilized in chromatographic methods for separating complex mixtures. Its unique chemical characteristics allow for effective retention and separation of target analytes in high-performance liquid chromatography (HPLC) systems .

Materials Science Applications

Synthesis of Novel Materials

this compound is a precursor for synthesizing novel materials with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to the development of materials with tailored mechanical and thermal properties .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Studies have shown that hydrazone derivatives can effectively reduce corrosion rates in acidic environments, making them valuable in industrial applications .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Analytical Chemistry | Reagents for Spectrophotometric Analysis | Forms stable complexes with metal ions |

| Chromatographic Separation | Effective retention in HPLC | |

| Materials Science | Synthesis of Novel Materials | Participates in polymerization reactions |

| Corrosion Inhibitors | Reduces corrosion rates significantly |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazone derivatives, including this compound, against resistant bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent.

- Cytotoxicity Assay : Research conducted on the cytotoxic effects of hydrazones revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, prompting further investigation into its mechanism of action.

- Corrosion Inhibition Study : A recent publication highlighted the effectiveness of this compound as a corrosion inhibitor for steel in acidic media, demonstrating a reduction in corrosion rates by up to 80% compared to untreated samples.

Wirkmechanismus

The mechanism of action of N’-(1-phenylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: This compound has a similar structure but includes a methyl group, which can affect its reactivity and applications.

N’-(1-phenylethylidene)benzenesulfonohydrazide derivatives: Various derivatives with different substituents on the phenyl ring or the sulfonohydrazide group can exhibit different properties and applications.

Uniqueness

N’-(1-phenylethylidene)benzenesulfonohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

N'-(1-phenylethylidene)benzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonohydrazide functional group, characterized by a sulfonyl group (–SO₂) attached to a hydrazine moiety (–NH–NH–). The compound's structure includes a phenylethylidene linkage, which contributes to its unique chemical properties and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonohydrazides possess activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action:

- Antistaphylococcal activity: MIC 15.625–62.5 μM

- Antienterococcal activity: MIC 62.5–125 μM

These compounds demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, with moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

This compound has shown promise in anticancer applications, particularly in inhibiting the proliferation of cancer cells. For example, studies on related sulfonohydrazones have revealed significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells.

- Cytotoxicity Study :

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. By binding to the active site of this enzyme, it prevents its catalytic activity, leading to decreased tumor cell proliferation and increased apoptosis .

Case Studies

Several case studies have explored the biological activities of related compounds:

-

Antimicrobial Efficacy :

- A study demonstrated that a series of benzenesulfonohydrazides exhibited broad-spectrum antimicrobial activity against various bacterial strains while also being effective against fungal pathogens. The study highlighted the potential for these compounds in treating infections caused by resistant strains .

- Anticancer Potential :

Summary of Findings

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Antistaphylococcal: MIC 15.625–62.5 μM; MDA-MB-231: IC50 < 100 μg/mL |

| Related Sulfonohydrazones | Broad-spectrum antimicrobial | Various MIC values reported |

Eigenschaften

IUPAC Name |

N-[(E)-1-phenylethylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12(13-8-4-2-5-9-13)15-16-19(17,18)14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKWIKTRTXOIW-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.